ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
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Properties
IUPAC Name |
ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O5S2.ClH/c1-5-35-27(32)24-22-15-16-30(18(2)3)17-23(22)36-26(24)28-25(31)19-11-13-21(14-12-19)37(33,34)29(4)20-9-7-6-8-10-20;/h11-14,18,20H,5-10,15-17H2,1-4H3,(H,28,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXHDWLIAWNMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS Number: 1216779-96-2) is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis pathways, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thieno[2,3-c]pyridine core fused with a sulfonamide moiety. Its structural complexity enhances its biological activity and solubility. The molecular formula is , with a molecular weight of 584.2 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₈ClN₃O₅S₂ |
| Molecular Weight | 584.2 g/mol |
| CAS Number | 1216779-96-2 |
Biological Activity
Research indicates that compounds similar to ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit various biological activities:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of human phenylethanolamine N-methyltransferase (hPNMT), which is crucial in the biosynthesis of epinephrine. This inhibition could have implications for treating conditions related to catecholamine dysregulation .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anti-tumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Activity : The sulfonamide group present in the structure suggests possible antimicrobial properties, similar to other sulfonamide derivatives that are known for their antibacterial effects.
- Binding Affinity : Interaction studies indicate that the compound can effectively bind to biological targets involved in phosphate metabolism. Understanding these interactions is critical for optimizing its therapeutic potential.
Case Studies and Research Findings
- Inhibition Studies : In a study evaluating the hPNMT inhibitory potency of various compounds, ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was found to have a significant inhibitory effect compared to traditional inhibitors like benzylamine .
- Cancer Cell Proliferation : A recent study demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways. This finding supports its potential use in cancer therapy.
Synthesis Pathways
The synthesis of ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step synthetic pathways:
- Formation of the Thieno[2,3-c]pyridine Core : The initial steps involve the cyclization of appropriate precursors to form the thieno[2,3-c]pyridine structure.
- Introduction of Functional Groups : Subsequent reactions introduce the sulfonamide moiety and other functional groups essential for biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
